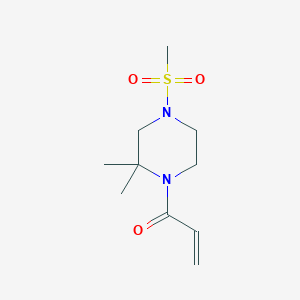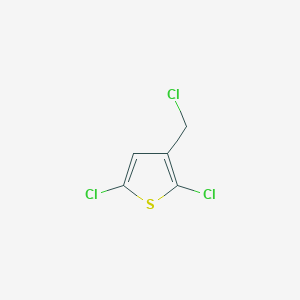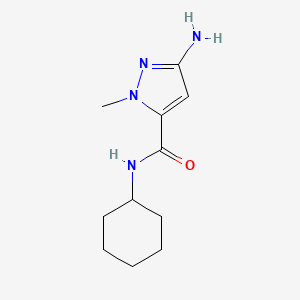
1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The presence of methoxyphenyl groups suggests that the compound has aromatic properties .
Synthesis Analysis
While specific synthesis steps for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization . The overall yield can vary depending on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound’s reactivity would depend on its specific structure. For instance, the presence of the pyrazole ring could make it susceptible to reactions with electrophiles, while the morpholine ring might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using various analytical techniques. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .科学的研究の応用
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Specifically, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Although the yield is moderate due to the retro-Michael reaction, both the preparation of the chalcone and the triazole Michael addition exhibit good green metrics .
Antioxidant and Cytotoxic Effects
4-Methoxyphenyl acrylate compounds: , including our target compound, have been investigated for their biological activity. Studies indicate that they exhibit antioxidant and cytotoxic effects on certain tumor cell lines. These findings suggest potential medical applications.
Ultraviolet (UV) Filters
In cosmetic applications, UV filters play a crucial role in protecting the skin from harmful UV radiation. While the compound itself is not directly used as a UV filter, understanding its properties can contribute to the development of related compounds. For instance, the study of UV filters includes derivatives that absorb wavelengths in the 290–320 nm range, effectively countering UVB radiation. Although not directly related to our compound, this context highlights the broader field of UV protection .
Cytotoxic Activity
The synthesis of heterocycle-fused 1,2,3-triazoles has led to the evaluation of their cytotoxic activity. Among these derivatives, 4-methoxyphenyl-substituted 1,3-oxazoheterocycle fused 1,2,3-triazole stands out. It exhibits potent cytotoxic effects against A431 and K562 human tumor cell lines, with IC50 values lower than 1.9 μg/mL. This finding underscores the compound’s potential as an anticancer agent .
Safety and Hazards
特性
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-28-20-9-7-18(8-10-20)21-17-22(19-5-3-2-4-6-19)26(24-21)23(27)11-12-25-13-15-29-16-14-25/h2-10,22H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXNGTCVODRORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)
![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)
![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)
![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)




![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)